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Compound of Interest

Compound Name: Griffithazanone A

Cat. No.: B8261531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Griffithazanone A, a novel azafluorenone alkaloid. The information presented herein is crucial
for the identification, characterization, and further development of this natural product for
potential therapeutic applications. All data is sourced from the primary literature describing its
isolation and structure elucidation.[1]

Chemical Structure

Griffithazanone A is chemically known as (3R,4R)-3,4-Dihydro-3-hydroxy-4-
methylbenzo[g]quinoline-2,5,10(1H)-trione.

Molecular Formula: C1aH1:NO4 Molecular Weight: 257.24 g/mol CAS Number: 240122-30-9[1]

Spectroscopic Data

The structural elucidation of Griffithazanone A was achieved through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for Griffithazanone A are summarized below.
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Table 1: *H NMR Spectroscopic Data for Griffithazanone A (CDCls, 300 MHz)

e Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz

H-3 4.53 d 3.0

H-4 3.55 qd 7.2,3.0

H-6 8.25 dd 7.8,1.2

H-7 7.78 dt 78,15

H-8 7.85 dt 78,15

H-9 8.18 dad 7.8,1.2

4-CHs 1.52 d 7.2

NH 8.80 br s

Table 2: 3C NMR Spectroscopic Data for Griffithazanone A (CDCls, 75 MHz)
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Position Chemical Shift (6) ppm
C-2 168.5
C-3 70.2
C-4 45.1
C-4a 138.2
C-5 182.1
C-5a 120.5
C-6 134.1
C-7 127.2
C-8 135.2
C-9 126.8
C-9a 132.8
C-10 181.8
C-10a 130.1
4-CHs 15.3

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Griffithazanone A

Technique lonization Mode mlz Interpretation

[M]* (Calculated for
C14H11NOa4: 257.0688)

HR-EIMS El+ 257.0688

Infrared (IR) Spectroscopy Data
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Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Griffithazanone A

Wavenumber (cm~?) Interpretation

3350 N-H stretching

3250 O-H stretching

1710 C=0 stretching (amide)
1680, 1660 C=0 stretching (quinone)
1600, 1580 Aromatic C=C stretching

Experimental Protocols

The following are the methodologies employed for the acquisition of the spectroscopic data for
Griffithazanone A.

Isolation of Griffithazanone A

Griffithazanone A was isolated from the roots of Goniothalamus griffithii.[1] The dried and
powdered roots were extracted with methanol. The resulting crude extract was then subjected
to a series of chromatographic techniques, including silica gel column chromatography and
preparative thin-layer chromatography, to yield the pure compound.

NMR Spectroscopy

1H and 3C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at 300
MHz for *H and 75 MHz for 13C. Samples were dissolved in deuterated chloroform (CDCIs), and
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Mass Spectrometry

High-resolution electron impact mass spectra (HR-EIMS) were obtained on a Kratos MS-50
mass spectrometer. The sample was introduced directly into the ion source, and the data was
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acquired in positive ion mode.

Infrared Spectroscopy

The infrared spectrum was recorded on a Perkin-Elmer 783 spectrophotometer. The sample
was prepared as a KBr pellet, and the spectrum was recorded in the 4000-400 cm~1 range.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation

of a natural product like Griffithazanone A.
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Caption: Workflow for Natural Product Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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